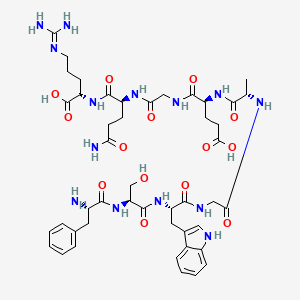

Experimental Allergic Encephalitogenic Peptide (human)

Description

BenchChem offers high-quality Experimental Allergic Encephalitogenic Peptide (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Experimental Allergic Encephalitogenic Peptide (human) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S)-5-[[2-[[(2S)-5-amino-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H64N14O14/c1-24(39(67)57-30(14-16-38(65)66)41(69)53-22-37(64)56-31(13-15-35(48)62)43(71)58-32(45(73)74)12-7-17-51-46(49)50)55-36(63)21-54-42(70)33(19-26-20-52-29-11-6-5-10-27(26)29)59-44(72)34(23-61)60-40(68)28(47)18-25-8-3-2-4-9-25/h2-6,8-11,20,24,28,30-34,52,61H,7,12-19,21-23,47H2,1H3,(H2,48,62)(H,53,69)(H,54,70)(H,55,63)(H,56,64)(H,57,67)(H,58,71)(H,59,72)(H,60,68)(H,65,66)(H,73,74)(H4,49,50,51)/t24-,28-,30-,31-,32-,33-,34-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMYPSYZBJKQBOS-RNQSNQQQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H64N14O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1037.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Encephalitogenic Core of Myelin Basic Protein: A Technical Guide for Researchers and Drug Developers

This guide provides an in-depth exploration of the encephalitogenic determinants of human myelin basic protein (MBP), critical targets in the pathogenesis of autoimmune demyelinating diseases such as multiple sclerosis (MS). We will delve into the structural and biochemical properties of these immunodominant epitopes, detail the methodologies for their identification and characterization, and elucidate the downstream immunological events following their recognition by the adaptive immune system. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal autoantigen.

Introduction: Myelin Basic Protein as a Key Autoantigen in Neuroinflammation

Myelin Basic Protein (MBP) is a crucial structural component of the myelin sheath in the central nervous system (CNS), essential for maintaining its integrity and function.[1] In susceptible individuals, a breakdown in self-tolerance can lead to an autoimmune assault on myelin, with MBP being a primary target. This process is central to the pathology of multiple sclerosis, a chronic inflammatory demyelinating disease of the CNS.[2][3] T-cell mediated recognition of specific fragments of MBP, known as encephalitogenic determinants or epitopes, is a key initiating event in the inflammatory cascade that leads to demyelination and axonal damage.[4][5]

Understanding the precise nature of these determinants is paramount for the development of targeted immunotherapies aimed at inducing antigen-specific tolerance or modulating the pathogenic T-cell response. This guide will provide the foundational knowledge and practical methodologies to investigate these critical molecular players.

The Heart of the Matter: Biochemical and Structural Properties of MBP Encephalitogenic Determinants

The encephalitogenic potential of MBP peptides is not solely defined by their amino acid sequence but is also profoundly influenced by their structural conformation, post-translational modifications, and their interaction with Major Histocompatibility Complex (MHC) class II molecules.

Immunodominant Regions of Human MBP

Extensive research has identified several immunodominant regions within the 170-amino acid human MBP sequence.[6] However, the region spanning residues 85-99 (sequence: ENPVVHFFKNIVTPR) is widely considered a major encephalitogenic epitope, particularly in individuals expressing the HLA-DR2 (DRB1*1501) allele, which is strongly associated with MS susceptibility.[7][8] Other significant epitopes have also been identified, and the T-cell response to MBP can be heterogeneous among individuals.[9]

| Immunodominant Region | Amino Acid Sequence | Associated HLA Allele | Significance |

| MBP 85-99 | ENPVVHFFKNIVTPR | HLA-DR2 (DRB1*1501) | Major encephalitogenic epitope in MS. |

| MBP 15-35 | AQGTLSKIFKLGGRDSRSGSP | Various | Encephalitogenic in some animal models. |

| MBP 143-168 | DRw11 | Recognized in both MS patients and controls.[10] |

The Critical Role of Post-Translational Modifications (PTMs)

Native MBP in the CNS undergoes various post-translational modifications, including phosphorylation, methylation, and citrullination (deimination). These modifications can significantly alter the immunogenicity of MBP peptides.

Citrullination , the conversion of arginine to citrulline, is of particular interest. Hypercitrullination of MBP is observed in MS lesions.[2] This modification can create neo-epitopes that are not subject to central tolerance, potentially triggering an autoimmune response in healthy individuals.[2] Furthermore, citrullination can enhance the binding of MBP peptides to HLA-DR molecules, leading to a more robust presentation to T-cells and a stronger subsequent inflammatory response, including the induction of Th17 cells.[2][11] For instance, citrullination of MBP can enhance the presentation of the MBP85-99 epitope by antigen-presenting cells from HLA-DR15+ MS patients.[2]

Structural Insights: The Trimolecular Complex of MBP-Peptide/MHC/TCR

The presentation of an encephalitogenic MBP peptide to a CD4+ T-cell is a highly specific molecular event involving the formation of a trimolecular complex: the MBP peptide bound to an MHC class II molecule on the surface of an antigen-presenting cell (APC), which is then recognized by the T-cell receptor (TCR).

The crystal structure of the HLA-DR2a molecule in complex with an MBP self-peptide has revealed key features of this interaction. The binding groove of the MHC class II molecule accommodates the peptide, with specific "anchor" residues of the peptide fitting into pockets within the groove.[7] The conformation of the bound peptide exposes other residues to the solvent, which are then available for interaction with the TCR.[7] The interaction between the TCR and the peptide-MHC complex is characterized by a relatively low affinity, which may contribute to the escape of autoreactive T-cells from thymic deletion.[12][13]

Methodologies for the Identification and Characterization of Encephalitogenic Determinants

A multi-pronged approach combining in silico, in vitro, and in vivo methods is essential for the comprehensive identification and characterization of MBP encephalitogenic determinants.

In Silico Prediction of T-Cell Epitopes

Computational algorithms can predict potential T-cell epitopes by analyzing the amino acid sequence of MBP for motifs that favor binding to specific MHC class II alleles. These predictions are a valuable starting point for experimental validation.

Experimental Workflow for T-Cell Epitope Mapping

The following workflow outlines the key experimental steps to identify and validate encephalitogenic MBP epitopes.

Caption: Experimental workflow for MBP encephalitogenic epitope mapping.

Detailed Experimental Protocols

For many assays, purified full-length MBP is required. Recombinant human MBP (rhMBP) can be expressed in bacterial systems and purified.

Protocol: Purification of Recombinant Human MBP [10][14]

-

Expression: Transform E. coli with a plasmid encoding human MBP, often with a C-terminal histidine tag for purification. Induce protein expression with IPTG.

-

Lysis: Harvest bacterial cells and lyse them using a combination of acid solubilization and mechanical disruption.

-

Initial Purification: Perform reversed-phase chromatography to separate MBP from the bulk of bacterial proteins.

-

Affinity Chromatography: Use immobilized metal affinity chromatography (IMAC) to purify the His-tagged rhMBP.

-

Dialysis and Storage: Dialyze the purified protein against a suitable buffer (e.g., PBS) and store at -80°C.

This technique systematically screens the entire MBP sequence for T-cell reactivity.

Protocol: Overlapping Peptide-based T-Cell Epitope Mapping [9][15][16]

-

Peptide Synthesis: Synthesize a library of overlapping peptides (e.g., 15 amino acids in length with an 11-amino acid overlap) spanning the entire human MBP sequence.

-

ELISA Plate Coating: Coat 96-well ELISA plates with 100 µl of each peptide at a concentration of 10 µg/ml and incubate overnight.

-

Blocking: Block the plates with a suitable blocking buffer (e.g., PBS with 1% BSA and 0.05% Tween-20) for 1 hour.

-

Primary Antibody Incubation: Incubate the plates with monoclonal antibodies known to recognize specific MBP epitopes (as positive controls) or with patient-derived T-cells.

-

Secondary Antibody Incubation: For antibody-based mapping, add a secondary antibody conjugated to an enzyme (e.g., HRP) and incubate for 1 hour.

-

Washing: Wash the plates thoroughly between each step.

-

Detection: Add a substrate (e.g., TMB) and measure the optical density to identify peptides that are recognized. For T-cell based assays, proceed to proliferation or cytokine assays.

This assay measures the proliferation of T-cells in response to specific MBP peptides.

Protocol: CFSE-based T-Cell Proliferation Assay [17][18][19]

-

PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from blood samples using density gradient centrifugation.

-

CFSE Staining: Resuspend PBMCs in pre-warmed PBS and stain with Carboxyfluorescein succinimidyl ester (CFSE) dye.

-

Stimulation: Culture the CFSE-labeled PBMCs in the presence of individual MBP peptides, full-length MBP (positive control), or media alone (negative control) for 5-7 days.

-

Flow Cytometry Analysis: Acquire the cells on a flow cytometer and analyze the CFSE fluorescence. Proliferating cells will exhibit a stepwise reduction in CFSE intensity.

ICS allows for the identification of cytokine-producing T-cells at the single-cell level.

Protocol: Intracellular Cytokine Staining [20][21][22][23]

-

Cell Stimulation: Stimulate PBMCs with MBP peptides for several hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).

-

Surface Staining: Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD3, CD4).

-

Fixation and Permeabilization: Fix the cells with a fixative (e.g., paraformaldehyde) and then permeabilize the cell membrane with a detergent-based buffer (e.g., saponin).

-

Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, IL-17).

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer to quantify the percentage of cytokine-producing T-cells.

EAE is the most commonly used animal model for MS and is crucial for validating the encephalitogenic potential of MBP peptides.[5][24][25][26]

Protocol: Induction of Active EAE in C57BL/6 Mice with MBP Peptide [24][25][26]

-

Antigen Emulsion Preparation: Emulsify the candidate MBP peptide (e.g., 200 µ g/mouse ) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Immunization: Inject the emulsion subcutaneously at the base of the tail.

-

Pertussis Toxin Administration: Administer pertussis toxin intraperitoneally on the day of immunization and two days later to enhance the permeability of the blood-brain barrier.

-

Clinical Monitoring: Monitor the mice daily for clinical signs of EAE (e.g., tail limpness, hind limb weakness) and score them on a standardized scale.

-

Histopathology: At the end of the experiment, perfuse the mice and collect CNS tissue for histopathological analysis of inflammation and demyelination.

Downstream Immunological Consequences of MBP Epitope Recognition

The recognition of an MBP encephalitogenic determinant by a pathogenic CD4+ T-cell initiates a complex cascade of events that culminates in CNS damage.

T-Cell Receptor Signaling Cascade

Upon engagement of the TCR with the MBP-peptide/MHC class II complex, a signaling cascade is initiated within the T-cell, leading to its activation, proliferation, and differentiation into effector T-cells.

Caption: Simplified TCR signaling cascade upon MBP epitope recognition.

Effector T-Cell Differentiation and CNS Infiltration

Activated MBP-specific T-cells differentiate into pro-inflammatory effector subsets, primarily Th1 and Th17 cells. These cells produce cytokines such as IFN-γ and IL-17, respectively. These effector T-cells then migrate from the periphery, cross the blood-brain barrier, and infiltrate the CNS.

CNS Inflammation and Demyelination

Within the CNS, reactivated effector T-cells orchestrate an inflammatory response. They produce cytokines that activate resident microglia and astrocytes and recruit other immune cells, such as macrophages and B-cells, to the site of inflammation. This inflammatory milieu leads to the destruction of the myelin sheath and damage to underlying axons, resulting in the clinical manifestations of diseases like MS.

Conclusion and Future Directions

The identification and characterization of human myelin basic protein encephalitogenic determinants remain a cornerstone of MS research. The methodologies outlined in this guide provide a robust framework for investigating the intricate interplay between MBP, the immune system, and the development of neuroinflammation. A deeper understanding of these processes is essential for the rational design of novel therapeutics aimed at restoring immune tolerance to MBP and preventing the devastating consequences of autoimmune demyelination. Future research will likely focus on the role of the gut microbiome in modulating the response to MBP, the development of more sophisticated humanized mouse models, and the application of systems biology approaches to unravel the complex network of interactions that govern the autoimmune response to this critical self-antigen.

References

-

Purification of immunologically active recombinant 21.5 kDa isoform of human myelin basic protein. PubMed. Available at: [Link]

-

Intracellular Cytokine Staining Protocol. University of Pennsylvania. Available at: [Link]

-

Citrullination of myelin basic protein induces a Th17-cell response in healthy individuals and enhances the presentation of MBP85-99 in patients with multiple sclerosis. Journal of Neuroinflammation. Available at: [Link]

-

Brain Citrullination Patterns and T Cell Reactivity of Cerebrospinal Fluid-Derived CD4+ T Cells in Multiple Sclerosis. Frontiers in Immunology. Available at: [Link]

-

Intracellular cytokine staining Protocol. Koji Ohmura. Available at: [Link]

-

Downstream Purification and Analysis of the Recombinant Human Myelin Basic Protein Produced in the Milk of Transgenic Cows. Massey University. Available at: [Link]

-

Purification of immunologically active recombinant 21.5 kDa isoform of human myelin basic protein. ResearchGate. Available at: [Link]

-

Experimental Autoimmune Encephalomyelitis in the Mouse. PubMed Central. Available at: [Link]

-

Experimental autoimmune encephalomyelitis in mice expressing the autoantigen MBP1-10 covalently bound to the MHC class II molecule I-Au. Journal of Neuroinflammation. Available at: [Link]

-

Intracellular Cytokine Staining Protocol. Anilocus. Available at: [Link]

-

Citrulline-containing myelin basic protein is recognized by T-cell lines derived from multiple sclerosis patients and healthy individuals. PubMed. Available at: [Link]

-

Experimental Autoimmune Encephalomyelitis in Mice. PubMed Central. Available at: [Link]

-

Epitope Mapping with Membrane-Bound Synthetic Overlapping Peptides. PubMed Central. Available at: [Link]

-

Measurement of peptide binding to MHC class II molecules by fluorescence polarization. PubMed Central. Available at: [Link]

-

Citrullination of myelin basic protein induces a Th17-cell response in healthy individuals and enhances the presentation of MBP85-99 in patients with multiple sclerosis. PubMed. Available at: [Link]

-

Overall structure of the HLA-DR2–MBP peptide complex. ResearchGate. Available at: [Link]

-

Protocol 204_CFSE proliferation assay using T cells derived from SMARTA mice A. Mucosal Immunology. Available at: [Link]

-

Conformational and structural characteristics of peptides binding to HLA-DR molecules. PubMed. Available at: [Link]

-

Surface and Intracellular Cytokine Staining for Flow Cytometry. YouTube. Available at: [Link]

-

How to do epitope mapping of monoclonal antibodies using overlapping peptides?. LifeTein. Available at: [Link]

-

Tolerance Induction and Autoimmune Encephalomyelitis Amelioration After Administration of Myelin Basic Protein–derived Peptide. PubMed Central. Available at: [Link]

-

Intracellular Flow Cytometry Staining Protocol v2. ResearchGate. Available at: [Link]

-

Measurement of MHC/Peptide Interactions by Gel Filtration or Monoclonal Antibody Capture. Current Protocols in Immunology. Available at: [Link]

-

A High Throughput MHC II Binding Assay for Quantitative Analysis of Peptide Epitopes. Journal of Visualized Experiments. Available at: [Link]

-

Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair. PubMed Central. Available at: [Link]

-

Generation of Human Alloantigen-specific T Cells from Peripheral Blood. PubMed Central. Available at: [Link]

-

The Role of Citrullination Modification in CD4+ T Cells in the Pathogenesis of Immune-Related Diseases. PubMed Central. Available at: [Link]

-

Structure-based design of the human HLA-DR2-derived RTLs. ResearchGate. Available at: [Link]

-

Impact of Post-Translational Modification on MHC Peptide Binding and TCR Engagement. bioRxiv. Available at: [Link]

-

Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes. Frontiers in Immunology. Available at: [Link]

-

Generation of human T cell clones. PubMed. Available at: [Link]

-

Measurement of Peptide Binding to MHC Class II Molecules by Fluorescence Polarization. ResearchGate. Available at: [Link]

-

Epitope mapping with membrane-bound synthetic overlapping peptides. SpringerLink. Available at: [Link]

-

Purification and biochemical characterization of myelin basic protein.... ResearchGate. Available at: [Link]

-

In vivo Enhancement of Peptide Display by MHC class II Molecules with Small Molecule Catalysts of Peptide Exchange. PubMed Central. Available at: [Link]

-

Generation of Human T Cell Clones. ResearchGate. Available at: [Link]

-

"Proliferative Assays for T Cell Function". ResearchGate. Available at: [Link]

-

CFSE for quantifying Proliferating Antigen CD4+ T Cells | Protocol Preview. YouTube. Available at: [Link]

-

TCR recognition of peptide/MHC class II complexes and superantigens. PubMed Central. Available at: [Link]

-

Recognition of self-peptide–MHC complexes by autoimmune T-cell receptors. Trends in Immunology. Available at: [Link]

-

Three strategies for mapping T cell epitopes. GenScript. Available at: [Link]

-

The Binding of Antigenic Peptides to HLA-DR Is Influenced by Interactions between Pocket 6 and Pocket 9. The Journal of Immunology. Available at: [Link]

-

Overview of T Cell Epitope Prediction and Mapping. Creative Biostructure. Available at: [Link]

-

High Efficiency Ex Vivo Cloning of Antigen-Specific Human Effector T Cells. PLOS ONE. Available at: [Link]

Sources

- 1. Frontiers | Comparison of [3H]-Thymidine, Carboxyfluorescein Diacetate Succinimidyl Ester and Ki-67 in Lymphocyte Proliferation [frontiersin.org]

- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 3. Citrullination of myelin basic protein induces a Th17-cell response in healthy individuals and enhances the presentation of MBP85-99 in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tolerance Induction and Autoimmune Encephalomyelitis Amelioration After Administration of Myelin Basic Protein–derived Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. lifetein.com [lifetein.com]

- 10. Purification of immunologically active recombinant 21.5 kDa isoform of human myelin basic protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Role of Citrullination Modification in CD4+ T Cells in the Pathogenesis of Immune-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TCR recognition of peptide/MHC class II complexes and superantigens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recognition of self-peptide–MHC complexes by autoimmune T-cell receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Epitope Mapping with Membrane-Bound Synthetic Overlapping Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Three strategies for T cell epitopes mapping | MolecularCloud [molecularcloud.org]

- 17. mucosalimmunology.ch [mucosalimmunology.ch]

- 18. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]

- 19. youtube.com [youtube.com]

- 20. med.virginia.edu [med.virginia.edu]

- 21. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 22. Intracellular Cytokine Staining Protocol [anilocus.com]

- 23. youtube.com [youtube.com]

- 24. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Experimental autoimmune encephalomyelitis in mice expressing the autoantigen MBP1-10 covalently bound to the MHC class II molecule I-Au - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

discovery of human encephalitogenic peptides

An In-Depth Technical Guide to the Discovery of Human Encephalitogenic Peptides

For Researchers, Scientists, and Drug Development Professionals

The identification of human encephalitogenic peptides—short amino acid sequences capable of triggering an autoimmune assault on the central nervous system (CNS)—is a cornerstone of research into diseases like multiple sclerosis (MS). This guide provides a comprehensive technical overview of the principles and methodologies employed in their discovery. We will delve into the theoretical framework of molecular mimicry, explore the critical role of animal models, and detail the experimental workflows for identifying, synthesizing, and validating these immunogenic peptides. This document is intended to serve as a practical resource for researchers and drug development professionals dedicated to unraveling the complexities of autoimmune neuroinflammation and pioneering novel therapeutic strategies.

PART 1: The Intellectual Framework: From Molecular Mimicry to Autoimmune Demyelination

The leading hypothesis for the initiation of multiple sclerosis posits that an environmental trigger, such as a viral or bacterial infection, activates T cells that cross-react with self-antigens in the CNS.[1][2] This phenomenon, known as molecular mimicry, is the conceptual launchpad for the discovery of encephalitogenic peptides.[3][4]

The logic is as follows: T helper (Th) cells, primarily of the Th1 and Th17 lineages, recognize specific peptide epitopes presented by major histocompatibility complex (MHC) class II molecules on antigen-presenting cells (APCs).[3] If a microbial peptide shares sufficient structural similarity with a self-peptide derived from myelin proteins, it can activate T cells that have escaped central tolerance. These activated, self-reactive T cells can then cross the blood-brain barrier, become reactivated by local APCs presenting myelin-derived peptides, and orchestrate an inflammatory cascade leading to demyelination and axonal damage.[5]

Key myelin proteins implicated as autoantigens in MS include Myelin Basic Protein (MBP), Proteolipid Protein (PLP), and Myelin Oligodendrocyte Glycoprotein (MOG).[3][6] Consequently, the search for encephalitogenic peptides often begins with these proteins and their microbial mimics.

PART 2: The Experimental Engine: A Multi-pronged Approach to Peptide Discovery

The identification and validation of encephalitogenic peptides is a systematic process that integrates computational biology, biochemistry, immunology, and in vivo studies.

In Silico and Proteomic Identification of Candidate Peptides

The initial phase of discovery involves generating a list of potential encephalitogenic peptides. This can be achieved through several complementary approaches:

-

Bioinformatic Screening for Molecular Mimics: This computational strategy involves searching protein sequence databases of human pathogens for short sequences that are homologous to known myelin protein epitopes.[1][4] Algorithms can predict the binding affinity of these microbial peptides to MS-associated HLA-DR alleles, further refining the list of candidates.[3]

-

Mass Spectrometry-Based Identification of Self-Peptides: A direct method to identify peptides presented by MHC molecules in the CNS involves proteomic analysis of post-mortem brain tissue from MS patients.[7][8] Tandem mass spectrometry can sequence peptides eluted from purified MHC class I and II molecules, providing a snapshot of the "MHC ligandome" in the target organ.[7][9] This powerful technique can uncover novel, naturally processed self-antigens.

Experimental Protocol: Elution and Identification of MHC-Bound Peptides from CNS Tissue

-

Tissue Homogenization: Obtain post-mortem CNS tissue and homogenize it under conditions that preserve protein integrity.

-

MHC Molecule Purification: Lyse the cells and perform immunoaffinity chromatography using monoclonal antibodies specific for HLA-A, -B, -C (MHC class I) and HLA-DR (MHC class II) to isolate the MHC-peptide complexes.

-

Peptide Elution: Elute the bound peptides from the MHC molecules using an acid treatment.

-

Peptide Separation: Separate the eluted peptides using reversed-phase high-performance liquid chromatography (HPLC).

-

Mass Spectrometry Analysis: Analyze the HPLC fractions by tandem mass spectrometry (MS/MS) to determine the amino acid sequences of the peptides.[7]

-

Database Searching: Search the obtained peptide sequences against a human protein database to identify their source proteins.[10]

Peptide Synthesis and Purification

Once candidate peptides are identified, they must be synthesized for use in functional assays. Solid-phase peptide synthesis (SPPS) is the standard method for producing high-purity peptides.[11][12][13] The purity of the synthetic peptides is critical for the integrity of subsequent immunological assays.[14]

| Application | Recommended Peptide Purity | Rationale |

| T-cell Proliferation Assays | >90% | To ensure that the observed T-cell response is specific to the target peptide and not due to impurities. |

| ELISPOT Assays | >90% | High purity is necessary for accurate quantification of cytokine-secreting cells.[14] |

| In vivo EAE Induction | >95% | To avoid non-specific inflammatory responses and ensure that the disease is induced by the intended encephalitogenic peptide. |

| MHC Binding Assays | >95% | High purity is essential for accurate measurement of binding affinities. |

In Vitro Validation: T-Cell Assays and MHC Binding

The next crucial step is to determine if the candidate peptides can activate T cells from MS patients or healthy controls and bind to relevant MHC molecules.

-

T-Cell Proliferation and Cytokine Assays: Peripheral blood mononuclear cells (PBMCs) or purified CD4+ T cells are cultured in the presence of the synthetic peptides. T-cell activation is measured by proliferation (e.g., using ³H-thymidine incorporation or CFSE dilution) and the production of pro-inflammatory cytokines like IFN-γ and IL-17 (e.g., using ELISA or ELISPOT).[15]

-

MHC-Peptide Binding Assays: These assays quantify the affinity and stability of the peptide-MHC interaction, which is a key determinant of immunogenicity.[16][17] Common methods include competitive binding assays and fluorescence polarization assays.[18]

Experimental Protocol: In Vitro T-Cell Proliferation Assay

-

Isolate PBMCs: Isolate PBMCs from the blood of MS patients or HLA-matched healthy donors using density gradient centrifugation.

-

Culture Cells: Plate the PBMCs in a 96-well plate and add the synthetic peptide at various concentrations. Include positive (e.g., a known mitogen) and negative (no peptide) controls.

-

Incubate: Culture the cells for 4-5 days to allow for T-cell activation and proliferation.

-

Measure Proliferation: Add a proliferation marker, such as ³H-thymidine or a fluorescent dye like CFSE, and incubate for an additional 18-24 hours.

-

Quantify Proliferation: Measure the incorporation of the marker to determine the extent of T-cell proliferation in response to the peptide.

In Vivo Validation: The Experimental Autoimmune Encephalomyelitis (EAE) Model

The definitive test of a peptide's encephalitogenic potential is its ability to induce an MS-like disease in an animal model.[19] Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used model for MS.[20][21]

EAE is typically induced in susceptible mouse strains by immunization with myelin proteins or their constituent peptides in complete Freund's adjuvant (CFA).[6][19][22] The development of clinical signs, such as tail limpness and hind limb paralysis, is monitored and scored.[23] Histological analysis of the CNS is performed to confirm the presence of inflammatory infiltrates and demyelination.

Workflow for EAE Induction and Evaluation

Caption: Workflow for EAE Induction and Evaluation.

PART 3: The Path Forward: Therapeutic Implications

The discovery of human encephalitogenic peptides has profound implications for the development of novel therapies for MS.[24] These peptides can be used to:

-

Develop Antigen-Specific Tolerizing Therapies: Administration of encephalitogenic peptides in a non-inflammatory context can induce T-cell tolerance and ameliorate disease in EAE models.[22][25] Altered peptide ligands (APLs), with modified amino acid sequences, have also been explored to modulate the T-cell response.[2][26]

-

Design Diagnostic and Prognostic Biomarkers: The presence of T cells reactive to specific encephalitogenic peptides in the peripheral blood of MS patients may serve as a biomarker for disease activity or progression.

-

Screen for Modulatory Compounds: In vitro T-cell assays using encephalitogenic peptides provide a platform for high-throughput screening of compounds that can suppress the autoimmune response.[15]

Conclusion

The journey from a theoretical concept of molecular mimicry to the identification and validation of a human encephalitogenic peptide is a testament to the power of interdisciplinary scientific inquiry. By integrating computational biology, proteomics, synthetic chemistry, immunology, and in vivo modeling, researchers can pinpoint the specific molecular triggers of autoimmune neuroinflammation. This knowledge is not merely academic; it provides the rational foundation for the next generation of targeted diagnostics and therapeutics for multiple sclerosis and other autoimmune diseases of the central nervous system.

References

- Animal models of Multiple Sclerosis - PMC - PubMed Central - NIH. (n.d.). PubMed Central.

- The gut microbiome molecular mimicry piece in the multiple sclerosis puzzle - Frontiers. (n.d.). Frontiers.

- Molecular Mimicry Revisited: Gut Bacteria and Multiple Sclerosis - ASM Journals. (n.d.). ASM Journals.

- A virus-induced molecular mimicry model of multiple sclerosis - JCI. (n.d.). Journal of Clinical Investigation.

- Molecular Mimicry and Antigen-Specific T Cell Responses in Multiple Sclerosis and Chronic CNS Lyme Disease. (n.d.). ScienceDirect.

- Animal models of multiple sclerosis: Focus on experimental autoimmune encephalomyelitis - PubMed. (n.d.). PubMed.

- Molecular mimicry and multiple sclerosis: Degenerate T‐cell recognition and the induction of autoimmunity - PMC - PubMed Central. (n.d.). PubMed Central.

- Experimental Autoimmune Encephalomyelitis (EAE) Models - Charles River Laboratories. (n.d.). Charles River Laboratories.

- Tolerance Induction and Autoimmune Encephalomyelitis Amelioration After Administration of Myelin Basic Protein–derived Peptide - PubMed Central. (n.d.). PubMed Central.

- Experimental Autoimmune Encephalomyelitis (EAE) Models - MD Bioproducts. (n.d.). MD Bioproducts.

- Chronic experimental autoimmune encephalomyelitis is an excellent model to study neuroaxonal degeneration in multiple sclerosis - Frontiers. (n.d.). Frontiers.

- Experimental autoimmune encephalomyelitis induced with a combination of myelin basic protein and myelin oligodendrocyte glycoprotein is ameliorated by administration of a single myelin basic protein peptide - Scholars @ UT Health San Antonio. (n.d.). UT Health San Antonio.

- A single amino acid change in a myelin basic protein peptide confers the capacity to prevent rather than induce experimental autoimmune encephalomyelitis - NIH. (n.d.). National Institutes of Health.

- Proteomic approaches to decipher mechanisms underlying pathogenesis in multiple sclerosis patients - PMC - PubMed Central. (n.d.). PubMed Central.

- MYELIN BASIC PROTEIN INDUCES INFLAMMATORY MEDIATORS FROM PRIMARY HUMAN ENDOTHELIAL CELLS AND BLOOD-BRAIN-BARRIER DISRUPTION: IMPLICATIONS FOR THE PATHOGENESIS OF MULTIPLE SCLEROSIS - PMC - PubMed Central. (n.d.). PubMed Central.

- Peptide Synthesis Application and Recommended Purity. (n.d.). GenScript.

- Experimental Autoimmune Encephalomyelitis Induced with a Combination of Myelin Basic Protein and Myelin Oligodendrocyte Glycoprotein Is Ameliorated by Administration of a Single Myelin Basic Protein Peptide | The Journal of Immunology | Oxford Academic. (n.d.). Oxford Academic.

- Proteomics of Multiple Sclerosis: Inherent Issues in Defining the Pathoetiology and Identifying (Early) Biomarkers - MDPI. (n.d.). MDPI.

- Synthesis of peptides for use as immunogens - PubMed. (n.d.). PubMed.

- Naturally Presented Peptides on Major Histocompatibility Complex I and II Molecules Eluted from Central Nervous System of Multiple Sclerosis Patients. (n.d.). The American Association of Immunologists, Inc.

- Peptide Synthesis: From Research Tools to Clinical Applications - Biomatik. (2024, January 16). Biomatik.

- Immunoproteomics technologies in the discovery of autoantigens in autoimmune diseases - PubMed. (2016, May 1). PubMed.

- Peptide Design for Antibody Production. (n.d.). Creative Biolabs.

- Peptides for Raising Antibodies - AltaBioscience. (n.d.). AltaBioscience.

- (PDF) Endogenous self-peptides guard immune privilege of the central nervous system. (2024, October 30).

- Genomic, Proteomic, and Systems Biology Approaches in Biomarker Discovery for Multiple Sclerosis - PMC - PubMed Central. (n.d.). PubMed Central.

- Multiplexing approaches for autoantibody profiling in multiple sclerosis. - Semantic Scholar. (n.d.). Semantic Scholar.

- T cell lines selected with synthetic peptides are highly encephalitogenic in SJL/J mice. (n.d.). ScienceDirect.

- Human microbiome-derived peptide affects the development of experimental autoimmune encephalomyelitis via molecular mimicry | bioRxiv. (2024, November 26). bioRxiv.

- Immunologic Properties of the Main Encephalitogenic Peptide from the Basic Protein of Human Myelin123 - Oxford Academic. (n.d.). Oxford Academic.

- High-throughput identification of MHC class I binding peptides using an ultradense peptide array - NIH. (n.d.). National Institutes of Health.

- Identification of a major encephalitogenic epitope of proteolipid protein (residues 56-70) for the induction of experimental allergic encephalomyelitis in Biozzi AB/H and nonobese diabetic mice - PubMed. (n.d.). PubMed.

- MHC/Peptide Binding Assays - Creative BioMart. (n.d.). Creative BioMart.

- Mass spectrometry-based proteomic techniques to identify cerebrospinal fluid biomarkers for diagnosing suspected central nervous system infections. A systematic review. (n.d.). ScienceDirect.

- Encephalitogenic peptides from spinal cord - PubMed. (n.d.). PubMed.

- Isolation, Identification, Activity Evaluation, and Mechanism of Action of Neuroprotective Peptides from Walnuts: A Review - MDPI. (n.d.). MDPI.

- Methods for peptide identification by spectral comparison - PMC - PubMed Central. (n.d.). PubMed Central.

- MHC-I peptide binding activity assessed by exchange after cleavage of peptide covalently linked to β2-microglobulin - PMC - NIH. (n.d.). National Institutes of Health.

- Development of an in Vitro Peptide-Stimulated T Cell Assay to Evaluate Immune Effects by Cannabinoid Compounds - PMC - NIH. (2024, February 9). National Institutes of Health.

- Encephalitogenic peptide (EP) in human cerebrovascular white matter lesions. (n.d.). Ovid.

- Encephalitogenic potential of the myelin basic protein peptide (amino acids 83–99) in multiple sclerosis: Results of a phase II clinical trial with an altered peptide ligand - ResearchGate. (n.d.). ResearchGate.

- Microparticles bearing encephalitogenic peptides induce T-cell tolerance and ameliorate experimental autoimmune encephalomyelitis - PubMed. (n.d.). PubMed.

- CreMap™ MHC-Peptide Binding Assay Service - Creative Biolabs. (n.d.). Creative Biolabs.

- ProMap® Naive T cell Proliferation Assays - YouTube. (2016, November 25). YouTube.

- Fluorogenic probes for monitoring peptide binding to class II MHC proteins in living cells. (n.d.). Nature Chemical Biology.

- Microparticles bearing encephalitogenic peptides induce T-cell tolerance and ameliorate experimental autoimmune encephalomyelitis - PMC - PubMed Central. (2012, November 18). PubMed Central.

- Mass Spectrometry Imaging and Identification of Peptides Associated with Cephalic Ganglia Regeneration in Schmidtea mediterranea - PMC - PubMed Central. (n.d.). PubMed Central.

- Identifying and measuring endogenous peptides through peptidomics - PMC - NIH. (2023, September 26). National Institutes of Health.

- How to PREPARE SAMPLES FOR MASS SPECTROMETRY || Proteomics || Protein Analysis Via Mass Spec - YouTube. (2021, April 17). YouTube.

Sources

- 1. JCI - A virus-induced molecular mimicry model of multiple sclerosis [jci.org]

- 2. direct-ms.org [direct-ms.org]

- 3. Frontiers | The gut microbiome molecular mimicry piece in the multiple sclerosis puzzle [frontiersin.org]

- 4. journals.asm.org [journals.asm.org]

- 5. MYELIN BASIC PROTEIN INDUCES INFLAMMATORY MEDIATORS FROM PRIMARY HUMAN ENDOTHELIAL CELLS AND BLOOD-BRAIN-BARRIER DISRUPTION: IMPLICATIONS FOR THE PATHOGENESIS OF MULTIPLE SCLEROSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdbioproducts.com [mdbioproducts.com]

- 7. Naturally Presented Peptides on Major Histocompatibility Complex I and II Molecules Eluted from Central Nervous System of Multiple Sclerosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mass spectrometry-based proteomic techniques to identify cerebrospinal fluid biomarkers for diagnosing suspected central nervous system infections. A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for peptide identification by spectral comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of peptides for use as immunogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Peptide Design for Antibody Production - Creative Peptides [creative-peptides.com]

- 13. Peptides for Raising Antibodies | AltaBioscience [altabioscience.com]

- 14. Peptide Synthesis Application and Recommended Purity [peptide2.com]

- 15. Development of an in Vitro Peptide-Stimulated T Cell Assay to Evaluate Immune Effects by Cannabinoid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MHC/Peptide Binding Assays - Creative BioMart [mhc.creativebiomart.net]

- 17. creative-biolabs.com [creative-biolabs.com]

- 18. MHC-I peptide binding activity assessed by exchange after cleavage of peptide covalently linked to β2-microglobulin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Animal models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Animal models of multiple sclerosis: Focus on experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. criver.com [criver.com]

- 22. Tolerance Induction and Autoimmune Encephalomyelitis Amelioration After Administration of Myelin Basic Protein–derived Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Chronic experimental autoimmune encephalomyelitis is an excellent model to study neuroaxonal degeneration in multiple sclerosis [frontiersin.org]

- 24. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 25. Microparticles bearing encephalitogenic peptides induce T-cell tolerance and ameliorate experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The Amino Acid Sequence of Human Encephalitogenic Protein: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of the human encephalitogenic protein, more formally known as Myelin Basic Protein (MBP). It is designed for researchers, scientists, and drug development professionals engaged in neurobiology, immunology, and the study of demyelinating diseases such as multiple sclerosis. This document delves into the primary structure of MBP, its various isoforms, critical post-translational modifications, and the specific encephalitogenic epitopes that are central to its role in autoimmune responses. Furthermore, it offers detailed protocols for the expression, purification, and analysis of MBP, providing a robust resource for experimental design and execution.

Introduction: Myelin Basic Protein - A Multifaceted Player in Myelin Structure and Autoimmunity

Myelin Basic Protein (MBP) is a fundamental component of the myelin sheath, a specialized membrane that insulates axons in the central nervous system (CNS).[1] Constituting approximately 30% of the total protein in myelin, MBP plays a crucial role in the compaction and stability of this multilamellar structure.[1] Beyond its structural role, MBP is a primary autoantigen implicated in the pathogenesis of multiple sclerosis (MS), an inflammatory demyelinating disease of the CNS. The immune response against MBP is a key feature of experimental autoimmune encephalomyelitis (EAE), the most widely used animal model for MS.[2] Understanding the amino acid sequence of MBP, its isoforms, and modifications is therefore paramount for elucidating the mechanisms of demyelination and for the development of targeted therapeutics.

The human MBP gene is located on chromosome 18 and gives rise to a family of protein isoforms through alternative splicing of its primary transcript.[1][3] These isoforms are expressed not only in the CNS by oligodendrocytes but also in the hematopoietic system.[1] The complexity of MBP is further amplified by a vast array of post-translational modifications (PTMs), which modulate its structure, charge, and interactions with other molecules, and critically, its antigenicity.[1]

The Primary Structure: Unraveling the Amino Acid Sequences of Human MBP Isoforms

The diversity of MBP function is rooted in the existence of multiple isoforms generated by alternative splicing. In humans, the most well-characterized classic isoforms include those with molecular weights of approximately 21.5 kDa, 18.5 kDa, and 17.2 kDa.[3] The 18.5 kDa isoform is the most abundant in the adult human CNS.[4] The differences between these isoforms lie in the inclusion or exclusion of specific exons.[3]

Below are the amino acid sequences for the major human MBP isoforms, sourced from the National Center for Biotechnology Information (NCBI) and UniProt databases.[3][5]

Table 1: Amino Acid Sequences of Major Human Myelin Basic Protein Isoforms

| Isoform (Molecular Weight) | NCBI Accession | UniProt Accession | Amino Acid Sequence | Length (Amino Acids) |

| Isoform 1 (~21.5 kDa) | NP_001020252.1 | P02686-1 | MASQKRPSQRHGSKYLATASTMDHARHGFLPRHRDTGILDSIGRFFGGDRGAPKRGSGKDSHHPARTAHYGSLPQKSHGRTQDENPVVHFFKNIVTPRTPPPSQGKGRGLSLSRFSWGAEGQRPGFGYGGRASDYKSAHKGFKGVDAQGTLSKIFKLGGRDSRSGSPMARR | 197 |

| Isoform 2 (~18.5 kDa) | NP_002376.1 | P02686-2 | MASQKRPSQRHGSKYLATASTMDHARHGFLPRHRDTGILDSIGRFFGGDRGAPKRGSGKDSHHPARTAHYGSLPQKSHGRTQDENPVVHFFKNIVTPRTPPPSQGKGRGLSLSRFSWGAEGQRPGFGYGGRASDYKSAHKGFKGVDAQGTLSKIFKLGGRDSRSGSPMARR (lacks exon 2) | 170 |

| Isoform 3 (~17.2 kDa) | NP_001020261.1 | P02686-3 | MASQKRPSQRHGSKYLATASTMDHARHGFLPRHRDTGILDSIGRFFGGDRGAPKRGSGKDSHHPARTAHYGSLPQKSHGRTQDENPVVHFFKNIVTPRTPPPSQGKGRGLSLSRFSWGAEGQRPGFGYGGRASDYKSAHKGFKGVDAQGTLSKIFKLGGRDSRSGSPMARR (lacks exon 5) | 186 |

| Isoform 4 (~14 kDa) | NP_001020263.1 | P02686-4 | MASQKRPSQRHGSKYLATASTMDHARHGFLPRHRDTGILDSIGRFFGGDRGAPKRGSGKDSHHPARTAHYGSLPQKSHGRTQDENPVVHFFKNIVTPRTPPPSQGKGRGLSLSRFSWGAEGQRPGFGYGGRASDYKSAHKGFKGVDAQGTLSKIFKLGGRDSRSGSPMARR (lacks exons 2 and 5) | 143 |

Note: The sequences presented are based on available database entries and represent the primary structure. Post-translational modifications will alter the final protein composition.

The Landscape of Post-Translational Modifications: A Key to MBP's Function and Pathogenicity

Myelin Basic Protein undergoes extensive post-translational modifications (PTMs), which dramatically increase its molecular heterogeneity and functional diversity. These modifications include phosphorylation, methylation, deimidation (citrullination), acetylation, and ADP-ribosylation.[1] The pattern of PTMs can influence MBP's interaction with lipids and other proteins, its conformation, and its susceptibility to proteolytic degradation. Critically, PTMs can also create neo-epitopes that are not present in the unmodified protein, thereby playing a significant role in breaking immune tolerance and initiating an autoimmune response.

Key Post-Translational Modifications and Their Significance:

-

Phosphorylation: Occurs at multiple serine and threonine residues. The phosphorylation state of MBP is dynamic and is thought to influence the compaction of the myelin sheath.

-

Methylation: Primarily occurs on arginine residues. Arginine methylation can affect the protein's net positive charge and its interactions with other molecules.

-

Deimidation (Citrullination): The conversion of arginine to citrulline by peptidylarginine deiminases (PADs). This modification neutralizes the positive charge of arginine residues and can lead to significant conformational changes in the protein. Citrullinated MBP has been strongly implicated in the pathology of MS.[2]

-

N-terminal Acetylation: A common modification that can affect protein stability and function.[5]

The specific sites of these modifications are numerous and can vary between isoforms and disease states. Mass spectrometry-based proteomics is the primary tool for identifying and quantifying these PTMs.

Encephalitogenic Epitopes: The Triggers of Autoimmune Demyelination

The encephalitogenic nature of MBP resides in specific peptide fragments, known as epitopes, that can be recognized by autoreactive T-cells, initiating an inflammatory cascade that leads to myelin destruction. The identification and characterization of these epitopes are central to understanding the pathogenesis of MS and for the design of immunotherapies.

The immunodominant epitopes of MBP can vary depending on the Major Histocompatibility Complex (MHC) haplotype of the individual or animal model. In humans, several regions of MBP have been identified as containing encephalitogenic epitopes.

Table 2: Key Encephalitogenic Epitopes of Human Myelin Basic Protein

| Epitope (Residue Numbers) | Sequence | Associated MHC Allele (Example) | Significance |

| MBP85-99 | ENPVVHFFKNIVTPR | HLA-DR2 | A major encephalitogenic epitope in MS. |

| MBP111-129 | LGGRDSRSGSPMARR | Implicated in EAE and MS. | |

| MBP151-165 | HGSKYLATASTMDHA | Recognized by T-cells from MS patients. |

Note: The immunogenicity of these peptides can be influenced by post-translational modifications within or flanking the epitope sequence.

Experimental Protocols: A Practical Guide for MBP Research

This section provides foundational protocols for the study of human MBP. These methodologies are designed to be self-validating and are grounded in established laboratory practices.

Protocol 1: Recombinant Human MBP Expression and Purification

This protocol describes the expression of a C-terminally His-tagged human MBP isoform in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Materials:

-

pET expression vector containing the human MBP isoform cDNA

-

E. coli BL21(DE3) competent cells

-

Luria-Bertani (LB) broth and agar plates containing the appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 µg/mL leupeptin, 1 µg/mL pepstatin)

-

Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA agarose resin

-

Dialysis tubing (10 kDa MWCO)

-

Phosphate Buffered Saline (PBS) pH 7.4

Procedure:

-

Transformation: Transform the pET-MBP expression vector into E. coli BL21(DE3) competent cells and plate on LB agar containing the appropriate antibiotic. Incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 50 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to incubate at 30°C for 4-6 hours.

-

Cell Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in 20 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

-

Binding: Add the clarified supernatant to a column containing pre-equilibrated Ni-NTA agarose resin. Allow the lysate to bind to the resin for 1 hour at 4°C with gentle agitation.

-

Washing: Wash the resin with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged MBP with 5 column volumes of Elution Buffer.

-

Dialysis: Dialyze the eluted protein against PBS pH 7.4 overnight at 4°C to remove imidazole.

-

Quantification and Analysis: Determine the protein concentration using a Bradford or BCA assay. Assess the purity of the recombinant MBP by SDS-PAGE and Coomassie blue staining.

Protocol 2: Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MBP

This protocol outlines the induction of EAE in susceptible mouse strains using an encephalitogenic peptide of human MBP. All animal procedures must be performed in accordance with institutional and national guidelines for animal care and use.

Materials:

-

Female C57BL/6 mice (8-12 weeks old)

-

Human MBP85-99 peptide (ENPVVHFFKNIVTPR)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

Sterile PBS

-

Syringes and needles

Procedure:

-

Antigen Emulsion Preparation: Prepare an emulsion by mixing the MBP85-99 peptide (dissolved in sterile PBS at 2 mg/mL) with an equal volume of CFA. Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, stable emulsion is formed.

-

Immunization: On day 0, immunize each mouse subcutaneously at two sites on the flank with a total of 100 µL of the antigen emulsion (containing 100 µg of peptide).

-

Pertussis Toxin Administration: On day 0 and day 2 post-immunization, administer 200 ng of PTX in 100 µL of sterile PBS intraperitoneally.

-

Clinical Scoring: Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization. Use a standardized scoring system (e.g., 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).

-

Data Analysis: Plot the mean clinical score over time to assess the disease course.

Visualization of Key Concepts

To further elucidate the relationships and processes described in this guide, the following diagrams are provided.

References

- 1. Myelin basic protein - Wikipedia [en.wikipedia.org]

- 2. MBP myelin basic protein [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. MBP myelin basic protein [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. MBP protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 5. uniprot.org [uniprot.org]

The Structural Elucidation and Immunological Significance of Human MOG 35-55 Peptide: A Technical Guide

Introduction

The human Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide is a fragment of a larger protein found on the surface of oligodendrocytes and the outermost layer of the myelin sheath in the central nervous system (CNS).[1] While MOG's precise physiological role is still under investigation, the 35-55 amino acid sequence has garnered significant attention from the scientific community for its potent immunogenicity and its ability to induce a T-cell mediated autoimmune response that closely mimics the human demyelinating disease, multiple sclerosis (MS), in animal models. This technical guide provides an in-depth exploration of the structural characteristics of the human MOG 35-55 peptide and its critical role in neuroinflammatory research, offering valuable insights for researchers, scientists, and drug development professionals.

Primary and Secondary Structure of Human MOG 35-55

The primary structure of the human MOG 35-55 peptide consists of the following 21 amino acid sequence: Met-Glu-Val-Gly-Trp-Tyr-Arg-Pro-Pro-Phe-Ser-Arg-Val-Val-His-Leu-Tyr-Arg-Asn-Gly-Lys-OH .[2] A key feature that distinguishes the human peptide from its rodent counterpart is the presence of a Proline at position 42, whereas the rodent sequence contains a Serine at this position.[3][4] This single amino acid substitution has a profound impact on the peptide's encephalitogenicity, with the human version being only weakly capable of inducing experimental autoimmune encephalomyelitis (EAE) in standard mouse models compared to the potent rodent MOG 35-55.[1]

The secondary structure of human MOG 35-55 is remarkably flexible and dependent on its microenvironment.[3] In aqueous solutions, the peptide predominantly exists in an unfolded or random coil conformation.[3][5] However, in the presence of membrane-mimicking environments, such as trifluoroethanol or sodium dodecyl sulfate (SDS) micelles, it can adopt more ordered structures.[3] Circular dichroism (CD) spectroscopy studies have revealed that in a non-polar environment, the peptide can form a poorly defined α-helix, particularly around residues 44-51.[3] Conversely, at non-micellar concentrations of SDS, the peptide can adopt a β-sheet conformation.[3] This conformational plasticity is crucial for its interaction with different components of the immune system.

| Parameter | Value | Significance |

| Amino Acid Sequence | MEVGWYRPPFSRVVHLYRNGK | The primary structure dictates the peptide's chemical properties and potential for immune recognition. |

| Molecular Weight | ~2592.1 g/mol | Important for various biochemical and analytical procedures. |

| Key Residue (Human vs. Rodent) | Proline at position 42 | Significantly attenuates the encephalitogenic potential compared to the Serine in the rodent peptide.[1] |

| Secondary Structure | Environment-dependent (Random coil, α-helix, β-sheet) | This flexibility allows for adaptation to different binding partners, such as MHC molecules.[3] |

Immunological Significance and Role in EAE

The MOG 35-55 peptide is a cornerstone in the study of autoimmune demyelinating diseases, primarily through the induction of Experimental Autoimmune Encephalomyelitis (EAE), the most commonly used animal model for multiple sclerosis.[6] The immunological cascade leading to EAE is initiated by the recognition of the MOG 35-55 peptide by the immune system.

Antigen Presentation and T-Cell Activation

For an immune response to be mounted against MOG 35-55, it must first be presented to T-cells by antigen-presenting cells (APCs), such as dendritic cells and macrophages.[7] The peptide binds to Major Histocompatibility Complex (MHC) class II molecules on the surface of these APCs. The MOG 35-55/MHC class II complex is then recognized by the T-cell receptor (TCR) on specific CD4+ T-helper cells. This trimolecular interaction is the critical first step in the activation of an adaptive immune response against the myelin sheath.

Downstream Pathogenic Cascade in EAE

Upon activation, the MOG 35-55-specific T-cells proliferate and differentiate into pro-inflammatory subsets, such as Th1 and Th17 cells. These cells then migrate to the central nervous system, where they orchestrate an inflammatory attack on the myelin sheath, leading to the characteristic demyelination and neurological deficits observed in EAE.[8]

Experimental Protocols

A thorough understanding of the structure and function of human MOG 35-55 relies on a suite of well-established experimental techniques. The causality behind the choice of specific methodologies is critical for obtaining reliable and reproducible data.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of MOG 35-55 is typically achieved through Fmoc-based solid-phase peptide synthesis.[9] This method is chosen for its efficiency and the ability to produce highly pure peptides.

Protocol:

-

Resin Preparation: Start with a suitable resin, such as 2-chlorotrityl chloride resin, which allows for the mild cleavage of the final peptide.[9]

-

First Amino Acid Attachment: The C-terminal amino acid (Lysine in this case), with its alpha-amino group protected by an Fmoc group and its side chain protected by a Boc group, is attached to the resin.

-

Deprotection: The Fmoc group is removed using a mild base, typically piperidine in DMF, exposing the alpha-amino group for the next coupling step.

-

Coupling: The next Fmoc- and side-chain-protected amino acid is activated (e.g., with HBTU/HOBt) and coupled to the free amino group on the resin-bound amino acid.

-

Repeat: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence until the full-length peptide is assembled.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The identity and purity of the final peptide are confirmed by mass spectrometry and analytical RP-HPLC.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.[5] The choice of solvent is a critical experimental parameter that allows for the exploration of the peptide's conformational landscape.

Protocol:

-

Sample Preparation: Prepare a stock solution of purified MOG 35-55 peptide in an appropriate buffer (e.g., 20 mM Tris buffer, pH 7.5 or 20 mM NaOAc buffer, pH 5.0).[5]

-

Solvent Conditions: To investigate conformational changes, prepare samples in different solvents:

-

Aqueous Buffer: To observe the baseline (likely random coil) structure.[5]

-

Trifluoroethanol (TFE): A helix-inducing solvent, to assess the propensity for α-helical formation.[5]

-

Sodium Dodecyl Sulfate (SDS): At micellar concentrations to mimic a membrane environment and potentially induce helical structures, and at non-micellar concentrations to explore other conformations like β-sheets.[3]

-

-

Data Acquisition:

-

Use a CD spectrometer with a 1 mm path-length quartz cuvette.

-

Record spectra from approximately 190 to 260 nm.[5]

-

Average multiple scans for each sample and subtract the corresponding solvent blank.

-

-

Data Analysis: Analyze the resulting spectra for characteristic minima associated with different secondary structures (e.g., minima at ~208 and ~222 nm for α-helices, a minimum around ~218 nm for β-sheets, and a strong minimum below 200 nm for random coils).

T-Cell Proliferation Assay

This assay is fundamental for determining the immunogenicity of the MOG 35-55 peptide by measuring its ability to stimulate T-cell proliferation.[10]

Protocol:

-

Cell Isolation: Isolate splenocytes from mice previously immunized with MOG 35-55.[10]

-

Cell Culture: Culture the splenocytes in 96-well plates in a suitable T-cell medium.[10]

-

Peptide Stimulation: Add varying concentrations of MOG 35-55 peptide to the wells to restimulate the T-cells.[10] Include a negative control (no peptide) and a positive control (e.g., a mitogen like Concanavalin A).

-

Incubation: Incubate the plates for a period of 72-96 hours to allow for T-cell proliferation.

-

Proliferation Measurement:

-

[³H]-Thymidine Incorporation: During the last 18-24 hours of incubation, add [³H]-thymidine to the wells. Proliferating cells will incorporate the radioactive thymidine into their DNA.[10]

-

Harvesting and Counting: Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Express the results as a stimulation index (the ratio of counts per minute in stimulated wells to unstimulated wells).

Conclusion

The human MOG 35-55 peptide, with its unique structural plasticity and defined immunological properties, remains an invaluable tool in the quest to understand and ultimately treat multiple sclerosis. Its study provides a window into the complex interplay between the immune system and the central nervous system. The detailed experimental approaches outlined in this guide are designed to provide researchers with a solid foundation for investigating the multifaceted nature of this important peptide. A thorough understanding of its structure and function is paramount for the development of novel therapeutic strategies aimed at modulating the autoimmune response in demyelinating diseases.

References

- Albouz-Abo, S., et al. (1997). A conformational study of the human and rat encephalitogenic myelin oligodendrocyte glycoprotein peptides 35-55. European Journal of Biochemistry, 246(1), 59-67.

- Tselios, T. V., et al. (2016). Rational Design and Synthesis of Altered Peptide Ligands based on Human Myelin Oligodendrocyte Glycoprotein 35–55 Epitope: Inhibition of Chronic Experimental Autoimmune Encephalomyelitis in Mice. Molecules, 21(11), 1543.

- Mavromoustakos, T., et al. (2020). A Journey to the Conformational Analysis of T-Cell Epitope Peptides Involved in Multiple Sclerosis. Brain Sciences, 10(6), 356.

- Lühder, F., et al. (2013). Oral Tolerance Induction in Experimental Autoimmune Encephalomyelitis with Candida utilis Expressing the Immunogenic MOG35-55 Peptide. PLoS ONE, 8(11), e78632.

- Zisimopoulou, P., et al. (2024). Myelin Oligodendrocyte Glycoprotein (MOG)35–55 Mannan Conjugate Induces Human T-Cell Tolerance and Can Be Used as a Personalized Therapy for Multiple Sclerosis. International Journal of Molecular Sciences, 25(11), 6092.

- Lassmann, H., et al. (2020). Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions. Frontiers in Immunology, 11, 585939.

- Clements, C. S., et al. (2003). The crystal structure of myelin oligodendrocyte glycoprotein, a key autoantigen in multiple sclerosis. Proceedings of the National Academy of Sciences, 100(19), 11059-11064.

- Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242.

- Wang, C., et al. (2017). Characterization of myelin oligodendrocyte glycoprotein (MOG)35–55-specific CD8+ T cells in experimental autoimmune encephalomyelitis. Chinese Medical Journal, 130(24), 2955-2962.

- Ntountaniotis, D., et al. (2017). A combined NMR and molecular dynamics simulation study to determine the conformational properties of rat/mouse 35-55 myelin oligodendrocyte glycoprotein epitope implicated in the induction of experimental autoimmune encephalomyelitis. Journal of Computer-Aided Molecular Design, 31(11), 1015-1031.

- Lyons, J. A., et al. (2019). Immunodominant T-cell epitopes of MOG reside in its transmembrane and cytoplasmic domains in EAE.

- Wakerley, B. R., et al. (2018). Amyloid-like Behavior of Site-Specifically Citrullinated Myelin Oligodendrocyte Protein (MOG) Peptide Fragments inside EBV-Infected B-Cells Influences Their Cytotoxicity and Autoimmunogenicity. Biochemistry, 57(51), 6936-6949.

- Koukoulitsa, C., et al. (2020). A Journey to the Conformational Analysis of T-Cell Epitope Peptides Involved in Multiple Sclerosis. Brain Sciences, 10(6), 356.

- Zisimopoulou, P., et al. (2024). Myelin Oligodendrocyte Glycoprotein (MOG)35-55 Mannan Conjugate Induces Human T-Cell Tolerance and Can Be Used as a Personalized Therapy for Multiple Sclerosis. International Journal of Molecular Sciences, 25(11), 6092.

- Braley-Mullen, H., et al. (2006). Loss of IFN-γ Enables the Expansion of Autoreactive CD4+ T Cells to Induce Experimental Autoimmune Encephalomyelitis by a Nonencephalitogenic Myelin Variant Antigen. The Journal of Immunology, 176(5), 2826-2835.

- van der Woude, J. G., et al. (2023). Citrullinated human and murine MOG35–55 display distinct biophysical and biochemical behavior. Journal of Biological Chemistry, 299(3), 102958.

- Wakerley, B. R., et al. (2018). Amyloid-like Behavior of Site-Specifically Citrullinated Myelin Oligodendrocyte Protein (MOG) Peptide Fragments inside EBV-Infected B-Cells Influences Their Cytotoxicity and Autoimmunogenicity. Biochemistry, 57(51), 6936-6949.

- Varkas, S., et al. (2021). Characterization of Asparagine Deamidation in Immunodominant Myelin Oligodendrocyte Glycoprotein Peptide Potential Immunotherapy for the Treatment of Multiple Sclerosis. Molecules, 26(15), 4443.

-

SB-PEPTIDE. MOG (35-55) human – MEVGWYRPPFSRVVHLYRNGK. Retrieved from [Link]

- Marino, M. W., et al. (2007). A Switch in Pathogenic Mechanism in Myelin Oligodendrocyte Glycoprotein-Induced Experimental Autoimmune Encephalomyelitis in IFN- -Inducible Lysosomal Thiol Reductase-Free Mice. The Journal of Immunology, 178(10), 6549-6556.

-

MBL International. I-Ab MOG35-55 Tetramer (20 tests). Retrieved from [Link]

-

Bio-Synthesis Inc. MOG Peptides, Myelin Oligodendrocyte Glycoprotein. Retrieved from [Link]

- van der Woude, J. G., et al. (2023). Citrullinated human and murine MOG35-55 display distinct biophysical and biochemical behavior. Journal of Biological Chemistry, 299(3), 102958.

- Zamvil, S. S., et al. (2012). B-Cell Activation Influences T-Cell Polarization and Outcome of Anti-CD20 B-Cell Depletion in Central Nervous System Autoimmunity. Annals of Neurology, 71(4), 492-503.

- Zisimopoulou, P., et al. (2015). NMR Structural Elucidation of Mannan (Polymannose) Conjugate with the Myelin Oligodendrocyte Glycoprotein 35-55 Epitope (MOG35-55).

- Zhang, J., et al. (2020). MOG 35-55 induces CatE in neutrophils.

- Ntountaniotis, D., et al. (2017). A combined NMR and molecular dynamics simulation study to determine the conformational properties of rat/mouse 35-55 myelin oligodendrocyte glycoprotein epitope implicated in the induction of experimental autoimmune encephalomyelitis. Journal of Computer-Aided Molecular Design, 31(11), 1015-1031.

- Sergott, R. C., et al. (2025). MOG35 − 55-induced EAE model of optic nerve inflammation compared to MS, MOGAD and NMOSD related subtypes of human optic neuritis. Experimental Eye Research, 253, 106935.

- Zamvil, S. S., et al. (2024). MOG CNS Autoimmunity and MOGAD.

-

Anaspec. MOG (35-55), human - 1 mg. Retrieved from [Link]

- Pearson, J. T., et al. (1997). A Peptide-binding Motif for I-Ag7,the Class II Major Histocompatibility Complex (MHC) Molecule of NOD and Biozzi AB/H Mice. The Journal of Experimental Medicine, 185(6), 1035-1045.

- Linterman, M. A., et al. (2020). Methods of treating an autoimmune disease.

- Ben-Nun, A., et al. (2001). Encephalitogenic activity of truncated myelin oligodendrocyte glycoprotein (MOG) peptides and their recognition by CD8 + MOG‐specific T cells on oligomeric MHC class I molecules. European Journal of Immunology, 31(6), 1845-1853.

- Burrows, G. G., et al. (2010). Rationally designed mutations convert complexes of human recombinant T cell receptor ligands into monomers that retain biological activity. Journal of Biological Chemistry, 285(14), 10764-10773.

- Levin, M. C., et al. (2006). Copper–zinc superoxide dismutase-deficient mice show increased susceptibility to experimental autoimmune encephalomyelitis induced with myelin oligodendrocyte glycoprotein 35–55. Journal of Neuroimmunology, 176(1-2), 55-64.

- Yun, J., et al. (2015). Myelin oligodendrocyte glycoprotein (MOG 35-55)-induced experimental autoimmune encephalomyelitis is ameliorated in interleukin-32 alpha transgenic mice. Oncotarget, 6(39), 41659-41673.

- Varkonyi, J., et al. (2021). Demonstration of Equivalence of Generic Glatiramer Acetate and Copaxone®. Frontiers in Neurology, 12, 769411.

- Albericio, F., et al. (2014). Solid-phase peptide synthesis. Chemical Society Reviews, 43(23), 7875-7897.

- Kim, Y., et al. (2019). Dependency of Experimental Autoimmune Encephalomyelitis Induction on MOG35-55 Properties Modulating Matrix Metalloproteinase-9 and Interleukin-6. International Journal of Molecular Sciences, 20(17), 4124.

Sources

- 1. MOG (35-55) human peptide MEVGWYRPPFSRVVHLYRNGK [sb-peptide.com]

- 2. MOG (35-55), human - 1 mg [anaspec.com]

- 3. A conformational study of the human and rat encephalitogenic myelin oligodendrocyte glycoprotein peptides 35-55 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Amyloid-like Behavior of Site-Specifically Citrullinated Myelin Oligodendrocyte Protein (MOG) Peptide Fragments inside EBV-Infected B-Cells Influences Their Cytotoxicity and Autoimmunogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MOG35 − 55-induced EAE model of optic nerve inflammation compared to MS, MOGAD and NMOSD related subtypes of human optic neuritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neurology.org [neurology.org]

- 8. neurology.org [neurology.org]

- 9. Rational Design and Synthesis of Altered Peptide Ligands based on Human Myelin Oligodendrocyte Glycoprotein 35–55 Epitope: Inhibition of Chronic Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oral Tolerance Induction in Experimental Autoimmune Encephalomyelitis with Candida utilis Expressing the Immunogenic MOG35-55 Peptide | PLOS One [journals.plos.org]

An In-depth Technical Guide on the Mechanism of Action of Encephalitogenic Peptides in Experimental Autoimmune Encephalomyelitis (EAE)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Experimental Autoimmune Encephalomyelitis (EAE) stands as the most extensively characterized animal model for the human neuroinflammatory disease, multiple sclerosis (MS).[1][2][3] The induction and progression of EAE are critically dependent on the administration of encephalitogenic peptides, which are short amino acid sequences derived from myelin proteins.[1][4] This guide provides a comprehensive technical overview of the intricate cellular and molecular mechanisms through which these peptides initiate a cascade of events leading to central nervous system (CNS) inflammation, demyelination, and neurological deficits. We will dissect the journey of an encephalitogenic peptide from its initial encounter with the immune system to the ultimate effector functions within the CNS, offering insights for researchers and professionals engaged in the study of autoimmune neuroinflammation and the development of novel therapeutic strategies.

The Nature of Encephalitogenic Peptides: Initiators of Autoimmunity

Encephalitogenic peptides are the linchpin in the induction of EAE. These are typically short, synthetic fragments of myelin proteins such as Myelin Oligodendrocyte Glycoprotein (MOG), Myelin Basic Protein (MBP), and Proteolipid Protein (PLP).[1][3][5] The specific peptide and the animal strain used determine the clinical and pathological characteristics of the resulting EAE model.[1][6] For instance, immunization of C57BL/6 mice with MOG35-55 peptide typically results in a chronic paralytic disease, whereas PLP139-151 in SJL/J mice induces a relapsing-remitting course.[1]

The encephalitogenicity of a peptide is dictated by its ability to bind with high affinity to Major Histocompatibility Complex (MHC) class II molecules on antigen-presenting cells (APCs) and to be recognized by the T-cell receptor (TCR) of autoreactive CD4+ T cells.[7][8][9] This trimolecular interaction is the foundational event that triggers the autoimmune cascade.

The Peripheral Act: Priming of Autoreactive T Cells

The journey to CNS autoimmunity begins in the periphery, typically in the draining lymph nodes following subcutaneous immunization with an encephalitogenic peptide emulsified in Complete Freund's Adjuvant (CFA).[1][3]

Antigen Presentation and T-Cell Activation

APCs, such as dendritic cells and macrophages, uptake the encephalitogenic peptide. Inside the APC, the peptide is processed and loaded onto MHC class II molecules. These MHC II-peptide complexes are then presented on the APC surface to naive CD4+ T cells. The recognition of this complex by a specific TCR, along with co-stimulatory signals (e.g., CD28-B7 interaction), leads to the activation, proliferation, and differentiation of the autoreactive T cells.

Caption: Initial activation of a naive CD4+ T-cell by an APC presenting an encephalitogenic peptide.

Differentiation into Pathogenic T Helper Subsets: Th1 and Th17 Cells